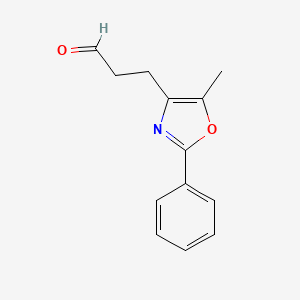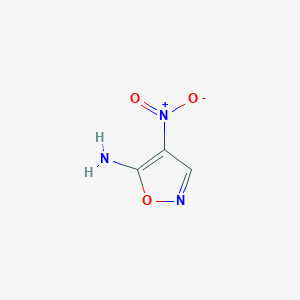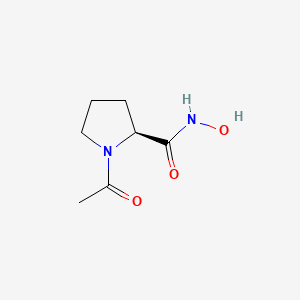
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one typically involves the chlorination of 4-methylquinolin-2(1H)-one. The reaction is carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-methylquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dichloromethyl group may play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
4-Methylquinolin-2(1H)-one: Lacks the dichloromethyl group, resulting in different chemical and biological properties.
1-(Chloromethyl)-4-methylquinolin-2(1H)-one: Contains a single chlorine atom, leading to variations in reactivity and applications.
Uniqueness: 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9Cl2NO |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-methylquinolin-2-one |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-6-10(15)14(11(12)13)9-5-3-2-4-8(7)9/h2-6,11H,1H3 |
InChI-Schlüssel |
IAWZPSPEFLNVQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
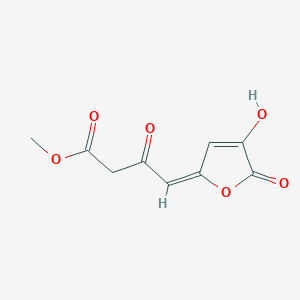
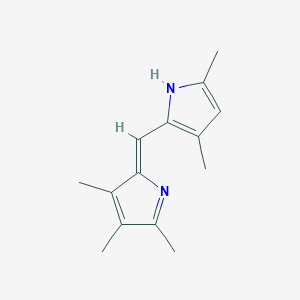
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)

![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
